

Technical Support Center: Felypressin Stability & Impurity Profiling

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Compound of Interest

Compound Name: Felypressin Impurity D

Cat. No.: B1574733

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Executive Summary & Technical Definition

Welcome to the Peptide Stability Center of Excellence. This guide addresses a critical degradation pathway for Felypressin (Phenylalanyl-glycyl-lysyl-vasopressin): the formation of Impurity D.

Technical Identification of Impurity D: Based on current chemical reference standards and European Pharmacopoeia (EP) alignment from specialized suppliers, Impurity D is identified as the Felypressin Dimer (Intermolecular disulfide dimer).

- Molecular Formula:

[1]

- Molecular Weight: ~2080.44 Da (approx.

Felypressin MW of 1040.2 Da).[2][3]

- Formation Mechanism: Disulfide interchange (scrambling) leading to aggregation.

Unlike hydrolytic impurities (which follow first-order kinetics driven by water activity), Impurity D formation is often a second-order reaction dependent on both temperature and peptide concentration. Controlling temperature is the single most effective variable in mitigating this specific impurity.

The Science: Thermodynamics of Dimerization

The Arrhenius Relationship

The growth rate of Impurity D (

) correlates exponentially with temperature, following the Arrhenius equation:

Where:

- (Activation Energy): For disulfide interchange, this is typically high (80–120 kJ/mol), meaning even small temperature shifts (e.g., 2°C to 8°C) significantly alter the rate.
- : Absolute temperature (Kelvin).[4]
- Mechanism: Elevated thermal energy increases the vibrational amplitude of the cystine disulfide bridge (), lowering the barrier for nucleophilic attack by thiolate anions (often trace free thiols present in the matrix).

Pathway Visualization

The following diagram illustrates the temperature-dependent pathway where native Felypressin monomers undergo disulfide scrambling to form the Impurity D dimer.



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Figure 1: Thermal degradation pathway of Felypressin leading to Impurity D (Dimer) via disulfide interchange.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by formulation scientists.

Scenario A: "We observed a 0.5% spike in Impurity D after 24 hours at Room Temperature (25°C). Is this normal?"

Answer: Yes, this is consistent with the thermodynamics of disulfide dimers.

- Root Cause: At 25°C, the kinetic energy is sufficient to overcome the activation barrier for disulfide exchange, especially if the pH is > 6.0 (where thiols are more nucleophilic).
- Corrective Action:
 - Immediate: Move samples to 2–8°C or -20°C.
 - Formulation Check: Verify your buffer pH. Disulfide bonds are most stable between pH 3.0 and 4.5. If your formulation is near neutral (pH 7), dimerization rates can increase by 10-100x compared to acidic conditions.

Scenario B: "Our HPLC shows Impurity D, but the peak area doesn't change with temperature stress."

Answer: You are likely misidentifying the peak.

- Diagnosis: Impurity D (Dimer) is highly temperature-sensitive. If the peak is static, it may be a synthesis-related impurity (e.g., a deletion sequence or diastereomer formed during coupling) rather than a degradation product.
- Verification Step: Run a Linearity of Dilution test. Dimers often show non-linear response factors or can be confirmed by running the sample under reducing conditions (add DTT). If the peak disappears with DTT, it is a dimer (Impurity D). If it remains, it is a stable covalent modification (not Impurity D).

Scenario C: "Does freezing prevent Impurity D growth completely?"

Answer: Not necessarily.

- The "Cryoconcentration" Effect: During freezing, water crystallizes first, concentrating the peptide and buffer salts in the remaining liquid phase. This effective increase in concentration can accelerate second-order dimerization reactions just before the system solidifies.

- Recommendation: Use "Flash Freezing" (Liquid Nitrogen) rather than slow freezing to minimize the time spent in the cryoconcentrated state.

Experimental Protocol: Determining Temperature Sensitivity ()

Use this protocol to generate data for your regulatory filing (IND/NDA) regarding Impurity D growth rates.

Objective: Calculate the Activation Energy (

) for Felypressin Dimerization.

Materials:

- Felypressin Formulation (1 mg/mL).
- HPLC System (C18 Column, UV detection at 220 nm).
- Thermal Chambers: 25°C, 40°C, 60°C.

Step-by-Step Methodology:

- Preparation: Aliquot the formulation into glass HPLC vials (inert atmosphere preferred).
- Incubation: Place triplicates at three isotherms:
 - Condition A: 25°C (Control)
 - Condition B: 40°C (Accelerated)
 - Condition C: 60°C (Stress)
- Sampling Points:
 - 60°C: T=0, 6h, 12h, 24h, 48h.
 - 40°C: T=0, 24h, 3d, 7d, 14d.

- 25°C: T=0, 7d, 14d, 30d.
- Analysis: Inject 10 µL onto HPLC. Integrate the Impurity D peak (RRT ~1.8-2.1 depending on gradient, verify with MW ~2080).

- Calculation: Plot

vs

(Kelvin).

Data Template for Analysis:

Temperature (°C)	Temperature (K)	1/T ()	Rate constant (% growth/day)	
25	298.15	0.00335	[Insert Data]	[Calc]
40	313.15	0.00319	[Insert Data]	[Calc]
60	333.15	0.00300	[Insert Data]	[Calc]

References

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